molecular formula C18H9Br4NO3 B15074579 2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid CAS No. 54914-90-8

2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid

Cat. No.: B15074579
CAS No.: 54914-90-8
M. Wt: 606.9 g/mol
InChI Key: JWPBFQCSPZQAFH-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid is a brominated aromatic compound featuring a benzoic acid backbone substituted with four bromine atoms and a naphthylcarbamoyl group. The compound is commercially available for research purposes with a purity of 95% and is offered in 1g quantities by Atuo Chemistry, a supplier specializing in custom synthesis and scale-up production for pharmaceutical clients .

Properties

CAS No.

54914-90-8

Molecular Formula

C18H9Br4NO3

Molecular Weight

606.9 g/mol

IUPAC Name

2,3,4,5-tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid

InChI

InChI=1S/C18H9Br4NO3/c19-13-11(12(18(25)26)14(20)16(22)15(13)21)17(24)23-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,23,24)(H,25,26)

InChI Key

JWPBFQCSPZQAFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve the desired bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent bromination. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the naphthalene moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound’s structural uniqueness lies in its combination of a tetrabrominated benzoic acid core and a naphthylcarbamoyl substituent. Key comparisons include:

Compound Name Key Structural Features Applications/Properties Evidence Source
Target Compound
2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid
Tetrabrominated benzoic acid + naphthylcarbamoyl Pharmaceutical intermediate, custom synthesis
TBB (2,3,4,5-Tetrabromo-6-(2-ethylhexyl)benzoate) Tetrabrominated benzoate ester Flame retardant, environmental persistence
TBPH (1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-bis(2-ethylhexyl) ester) Tetrabrominated diester Flame retardant, bioaccumulative potential
2,3,4,5-Tetrabromo-6-(4-hydroxyphenyl)benzenesulfonic acid Tetrabrominated benzene + sulfonic acid group Dye intermediate, colorant stability
2,3,4,5-Tetrabromo-6-(4-(diethylamino)-2-hydroxybenzoyl)benzoic acid Tetrabrominated benzoic acid + amino-hydroxy group Thermochromic materials, sensor applications

Key Observations :

  • Flame Retardancy: TBB and TBPH, ester derivatives of tetrabrominated benzoic acid, are widely used as flame retardants but face scrutiny for environmental persistence and bioaccumulation .
  • Dye Chemistry : Sulfonic acid derivatives (e.g., ) demonstrate enhanced water solubility and stability as colorants, contrasting with the target compound’s carbamoyl group, which may favor organic solvent compatibility.
Physicochemical Properties
  • Polarity and Solubility : The naphthylcarbamoyl group in the target compound likely increases hydrophobicity compared to sulfonic acid analogs (e.g., ), limiting aqueous solubility. This contrasts with TBB and TBPH, whose ester groups enhance compatibility with polymers .
  • Thermal Stability : Brominated aromatic compounds generally exhibit high thermal stability. The tetrabrominated core in the target compound and its analogs (e.g., ) suggests decomposition temperatures >250°C, though experimental data are lacking.
Environmental and Health Considerations

While TBB and TBPH are flagged for environmental risks due to ester-mediated bioaccumulation , the target compound’s carboxylic acid group may facilitate faster degradation. However, brominated aromatics often resist microbial breakdown, warranting caution in disposal.

Data Table: Comparative Analysis of Tetrabrominated Benzoic Acid Derivatives

Property Target Compound TBB TBPH Sulfonic Acid Analog Thermochromic Analog
Molecular Formula C₁₈H₁₁Br₄NO₃ (inferred) C₁₅H₁₈Br₄O₂ C₂₀H₂₄Br₄O₄ C₁₉H₁₀Br₄O₅S C₂₆H₂₅Br₄NO₃
Functional Groups Carboxylic acid, carbamoyl Ester Diester Sulfonic acid Amino-hydroxy, ketone
Key Applications Pharmaceutical intermediate Flame retardant Flame retardant Dye intermediate Thermochromic materials
Water Solubility Low (hydrophobic) Very low Very low Moderate (sulfonic acid) Low
Environmental Concern Unknown High (persistence) High (bioaccumulation) Moderate (regulated in dyes) Low (specialized use)

Biological Activity

2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid is a brominated benzoic acid derivative known for its potential biological activities. This compound has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C18H9Br4NO3
  • Molecular Weight : 606.89 g/mol
  • CAS Number : 54914-90-8

The structure of this compound features multiple bromine atoms and a naphthalenyl carbamoyl group, which may influence its biological interactions and mechanisms of action.

Antimicrobial Activity

Brominated benzoic acids have been reported to possess antimicrobial properties. The potential activity of this compound against bacteria and fungi can be inferred from studies on related compounds:

  • Antibacterial Effects :
    • In vitro studies have shown that brominated compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
    • The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Research Findings :
    A study evaluating the antibacterial activity of various benzoic acid derivatives found that certain brominated derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and chronic conditions. Compounds with similar structures have demonstrated anti-inflammatory effects:

  • Mechanisms :
    • Inhibition of pro-inflammatory cytokines.
    • Reduction of oxidative stress markers.
  • Evidence :
    Research on related benzoic acid derivatives suggests that the presence of bromine atoms may enhance anti-inflammatory activity by modulating immune responses .

Data Table: Biological Activities Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces cytokines; lowers oxidative stress

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